Cas no 51486-56-7 (4-(propan-2-yl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-sulfide)
![4-(propan-2-yl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-sulfide structure](https://pt.kuujia.com/scimg/cas/51486-56-7x500.png)
51486-56-7 structure
Nome do Produto:4-(propan-2-yl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-sulfide
4-(propan-2-yl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-sulfide Propriedades químicas e físicas
Nomes e Identificadores
-
- 4-(propan-2-yl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-sulfide
- 4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-sulphide
- 4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane-1-thione
- 4-propan-2-yl-1-sulfanylidene-2,6,7-trioxa-1λ<sup>5</sup>-phosphabicyclo[2.2.2]octane
- DB-253207
- 51486-56-7
- 1,3-Propanediol, 2-(hydroxymethyl)-2-isopropyl-, cyclic phosphorothioate (1:1)
- 2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octane, 4-(1-methylethyl)-, 1-sulfide
- 4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane-1-sulfide
- DTXSID80199466
- Phosphorothioic acid, cyclic O,O,O-ester with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol
- FVYOWJAKNCNKPR-UHFFFAOYSA-N
- 4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane-1-sulfide
- BRN 5509911
- 2-(Hydroxymethyl)-2-isopropyl-1,3-propanediol, cyclic phosphorothioate (1:1)
-
- Inchi: InChI=1S/C7H13O3PS/c1-6(2)7-3-8-11(12,9-4-7)10-5-7/h6H,3-5H2,1-2H3
- Chave InChI: FVYOWJAKNCNKPR-UHFFFAOYSA-N
- SMILES: CC(C)C12COP(=S)(OC1)OC2
Propriedades Computadas
- Massa Exacta: 208.03239
- Massa monoisotópica: 208.03230244g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 1
- Complexidade: 210
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.2
- Superfície polar topológica: 59.8Ų
Propriedades Experimentais
- PSA: 27.69
4-(propan-2-yl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-sulfide Literatura Relacionada
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
51486-56-7 (4-(propan-2-yl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-sulfide) Produtos relacionados
- 13603-45-7(2,6-dimethyl-3-nitropyridin-4-ol)
- 883802-96-8(DEWWTYFVQCQDRF-FPLPWBNLSA-N)
- 2171281-02-8((1R)-1-(2-chloro-4-fluorophenyl)ethyl chloroformate)
- 2171170-53-7(2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanoylpiperidin-2-ylacetic acid)
- 886905-95-9(2-ethyl-5-(furan-2-yl)(3-methylpiperidin-1-yl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)
- 1270445-44-7(3,3,3-Trifluoro-1-(thiophen-3-yl)propan-1-amine)
- 1212819-92-5(3-(4-Aminonaphthalen-1-yl)-N-Boc-D-alanine)
- 1207202-12-7(3-(2-Oxo-1-phenylethyl)benzonitrile)
- 1187167-29-8(3-(2,3-Dimethylbenzoyl)quinoline)
- 1450590-67-6(4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-octyldodecyl)-2H-benzo[d][1,2,3]triazole)
Fornecedores recomendados
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Taian Jiayue Biochemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente

Shanghai Xinsi New Materials Co., Ltd
Membro Ouro
CN Fornecedor
A granel
